1-Ethyl-2-methoxy-4-nitrobenzene
Description
1-Ethyl-2-methoxy-4-nitrobenzene is an aromatic compound featuring an ethyl group at position 1, a methoxy group at position 2, and a nitro group at position 4 on the benzene ring. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups in ortho and para positions creates unique electronic effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
90610-19-8 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-ethyl-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
ZXPPNSLDISRCTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 1-Ethyl-2-methoxy-4-nitrobenzene with structurally related nitroaromatic compounds, focusing on substituent effects, molecular parameters, and applications.
Structural and Molecular Comparisons
Electronic and Reactivity Trends
- Electron-Donating vs. Withdrawing Groups : The methoxy group (EDG) in this compound activates the ring toward electrophilic substitution at the para position relative to itself, while the nitro group (EWG) deactivates the ring. This contrast creates regioselectivity distinct from analogs like 1-Iodo-4-methoxy-2-nitrobenzene, where the iodo group (weakly EDG) competes for directing effects .
Research Findings and Data Gaps
- Synthetic Routes : details sodium ethoxide-mediated reactions for nitroaromatic triazoles, implying that similar conditions could apply to this compound synthesis .
- Thermal Properties : Data on melting/boiling points and solubility are unavailable in the evidence, necessitating experimental characterization.
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